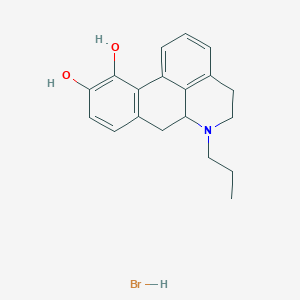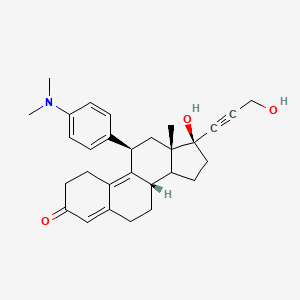
Mifepristone, Hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestogen and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy. Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy maintenance, leading to the termination of pregnancy .
准备方法
Synthetic Routes and Reaction Conditions
Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of 17α-hydroxyprogesterone, which undergoes a series of chemical reactions including alkylation, oxidation, and reduction to yield the final product. The reaction conditions often involve the use of strong bases, oxidizing agents, and reducing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of mifepristone involves large-scale synthesis using similar chemical routes as in laboratory preparation but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the compound .
化学反应分析
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of mifepristone, which can be further analyzed for their pharmacological properties .
科学研究应用
Mifepristone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Primarily used for medical abortion and treatment of conditions like Cushing’s syndrome and endometriosis.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
作用机制
Mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, mifepristone acts as a glucocorticoid receptor antagonist, which is useful in treating conditions like Cushing’s syndrome. The molecular targets include progesterone and glucocorticoid receptors, and the pathways involved are related to hormone signaling and regulation .
相似化合物的比较
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal acetate: Another selective progesterone receptor modulator used for emergency contraception.
Mifepristone is unique due to its strong antagonistic effects on both progesterone and glucocorticoid receptors, making it highly effective for medical abortion and other therapeutic applications .
属性
分子式 |
C29H35NO3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1 |
InChI 键 |
ULLTWLWXPJPTQG-VIQYZFISSA-N |
手性 SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
规范 SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[(2S)-5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B10764248.png)
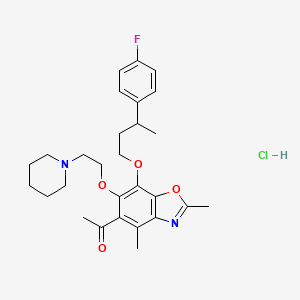
![N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764257.png)
![5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride](/img/structure/B10764262.png)
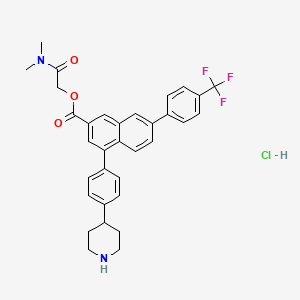
![N-[3-[(2E)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764289.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B10764294.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B10764295.png)
![(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine](/img/structure/B10764310.png)
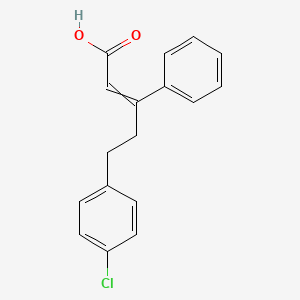
![5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride](/img/structure/B10764321.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride](/img/structure/B10764333.png)
